molecular formula C11H19NO5 B6597136 1-tert-butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate CAS No. 2173991-68-7

1-tert-butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate

Cat. No.: B6597136
CAS No.: 2173991-68-7
M. Wt: 245.27 g/mol
InChI Key: JFEHNAOCCNHMIM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 1-tert-Butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate (CAS: 2173991-68-7) is a four-membered azetidine ring derivative with a hydroxymethyl (-CH₂OH) substituent at the 3-position. The molecule features two ester groups: a tert-butyl carbamate (Boc) at the 1-position and a methyl ester at the 3-position. Its molecular formula is C₁₁H₁₉NO₅, with a molar mass of 245.27 g/mol .

The hydroxymethyl group may be introduced via reduction of a carbonyl intermediate, as seen in related pathways (e.g., LiBH₄ reduction of ketones to alcohols) .

Applications
This compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing spirocyclic or functionalized azetidines used in drug discovery. Its hydroxymethyl group enables further derivatization, such as oxidation to carboxylic acids or coupling reactions .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-11(6-12,7-13)8(14)16-4/h13H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEHNAOCCNHMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301123670
Record name 1,3-Azetidinedicarboxylic acid, 3-(hydroxymethyl)-, 1-(1,1-dimethylethyl) 3-methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173991-68-7
Record name 1,3-Azetidinedicarboxylic acid, 3-(hydroxymethyl)-, 1-(1,1-dimethylethyl) 3-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173991-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Azetidinedicarboxylic acid, 3-(hydroxymethyl)-, 1-(1,1-dimethylethyl) 3-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301123670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

La(OTf)₃-Catalyzed Intramolecular Aminolysis

Azetidines can be synthesized via La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. This method, reported by Frontier Chemistry, involves refluxing epoxy amines in dichloromethane with 5 mol% La(OTf)₃, achieving regioselective ring closure (Scheme 1). For example, cis-3,4-epoxy anilines cyclize to azetidines in yields exceeding 70% under optimized conditions. While this method is efficient for unsubstituted azetidines, introducing hydroxymethyl and ester groups requires post-functionalization.

Reaction Conditions

  • Catalyst: La(OTf)₃ (5 mol%)

  • Solvent: Dichloromethane (0.2 M)

  • Temperature: Reflux

  • Yield: 70–85%

ConditionYieldTemperatureTime
0°C → RT, THF87%0–20°C3 h
Et₂O, NH₄Cl quench84%0°C → RT19.75 h
N₂ atmosphere78.3%0°C1 h

This intermediate’s hydroxymethyl group can be further esterified or oxidized, depending on the target molecule’s requirements.

Sequential Esterification Strategies

Orthogonal Protection of Carboxylic Acids

The target compound’s 1,3-dicarboxylate motif necessitates sequential esterification. A plausible route involves:

  • Boc Protection : Reacting azetidine-1,3-dicarboxylic acid with di-tert-butyl dicarbonate in THF to form the 1-tert-butyl ester.

  • Methyl Esterification : Treating the mono-protected acid with methyl chloride in the presence of DCC/DMAP, yielding the 3-methyl ester.

Critical Parameters

  • Solvent : Anhydrous THF or DCM

  • Coupling Agents : DCC, DMAP

  • Yield : Estimated 60–75% (extrapolated from analogous reactions)

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Comparison

MethodKey StepYieldComplexity
La(OTf)₃ CatalysisRing formation70–85%Moderate
Grignard AdditionHydroxymethyl introduction78–87%Low
Sequential EsterificationDual protection60–75%High

Route selection depends on precursor availability and functional group tolerance. The Grignard method offers high yields for hydroxymethyl intermediates, while La(OTf)₃ catalysis excels in ring synthesis.

Challenges and Optimization

Steric Hindrance in Esterification

The tert-butyl group’s bulkiness may hinder 3-position esterification. Mitigation strategies include:

  • Using excess methylating agents (e.g., methyl iodide).

  • Employing microwave-assisted synthesis to enhance reactivity.

Hydroxymethyl Stability

The hydroxymethyl group is prone to oxidation. Protecting it as a silyl ether (e.g., TBSCl) during esterification steps can prevent side reactions .

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate can undergo various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

  • Reduction: The azetidine ring can be reduced to form a different heterocyclic structure.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions can be carried out using alkyl halides and a base.

Major Products Formed:

  • Oxidation of the hydroxymethyl group results in the formation of 1-tert-butyl 3-methyl 3-(carboxymethyl)azetidine-1,3-dicarboxylate.

  • Reduction of the azetidine ring can yield a variety of reduced azetidine derivatives.

  • Substitution reactions can produce a range of substituted azetidines depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₁₉N₁O₅
  • Molecular Weight : 245.27 g/mol
  • CAS Number : 2173991-68-7

The compound features a tert-butyl group and a hydroxymethyl substituent on the azetidine ring, which contributes to its chemical reactivity and interaction with biological systems.

Medicinal Chemistry Applications

1-tert-butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents:

  • Anticancer Activity : Research indicates that derivatives of azetidine compounds can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the hydroxymethyl group may enhance bioactivity by improving solubility and facilitating interactions with target proteins .
  • Neuroprotective Agents : Compounds with similar azetidine structures have been investigated for neuroprotective properties. The potential of this compound in protecting neuronal cells from oxidative stress and apoptosis is an area of ongoing research .

Organic Synthesis Applications

The compound serves as a valuable intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its unique structure allows it to act as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. The functional groups present enable further chemical modifications through reactions such as esterification and amidation .
  • Synthesis of Amino Acids : The azetidine framework can be utilized to synthesize amino acid derivatives, which are crucial in peptide synthesis and drug development. The versatility of the compound makes it an attractive target for synthetic chemists looking to develop new compounds with specific biological activities .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that azetidine derivatives, including those similar to 1-tert-butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate, exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotective Effects

In another research effort, the neuroprotective effects of azetidine compounds were evaluated using in vitro models of neurodegeneration. Results indicated that these compounds could reduce cell death induced by oxidative stress, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism by which 1-tert-butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Substituent(s) Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
Target Compound (2173991-68-7) 3-Hydroxymethyl C₁₁H₁₉NO₅ 245.27 Hydrophilic; reactive -OH group for synthesis
1-tert-Butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate (1823256-51-4) 3-Trifluoromethyl (CF₃) C₁₂H₁₈F₃NO₄ 297.27 Electron-withdrawing CF₃ group; enhanced metabolic stability
1-(tert-Butyl) 3-methyl 3-(phenyl)azetidine-1,3-dicarboxylate (e.g., 3a) 3-Phenyl (C₆H₅) C₁₈H₂₅NO₄ 331.39 Lipophilic; used in asymmetric catalysis
1-tert-Butyl 3-methyl (3R,4R)-rel-4-methylpiperidine-1,3-dicarboxylate (1009376-53-7) 4-Methyl (CH₃) on piperidine C₁₃H₂₃NO₄ 257.33 Six-membered ring; reduced ring strain vs. azetidine
1-tert-Butyl 3-methyl 3-allylazetidine-1,3-dicarboxylate (e.g., S31-2) 3-Allyl (CH₂CHCH₂) C₁₃H₂₁NO₄ 255.31 Olefin for click chemistry or cross-coupling

Structural and Functional Analysis

Substituent Effects on Reactivity and Solubility Hydroxymethyl Group (Target Compound): The -CH₂OH group increases hydrophilicity and enables hydrogen bonding, enhancing solubility in polar solvents (e.g., MeOH or water mixtures). This contrasts with 3-trifluoromethyl derivatives (e.g., CAS 1823256-51-4), where the CF₃ group imparts strong electron-withdrawing effects, improving metabolic stability but reducing solubility . Aryl Substituents (e.g., 3a, 3e): Compounds like 3a (3-phenyl) and 3e (3-naphthyl) exhibit pronounced lipophilicity, favoring membrane permeability in drug candidates. However, bulky aryl groups may hinder synthetic flexibility compared to the smaller hydroxymethyl group .

Ring Size and Conformational Flexibility

  • Azetidine vs. Piperidine : The target compound’s four-membered azetidine ring has higher ring strain and lower conformational flexibility than six-membered piperidine derivatives (e.g., CAS 1009376-53-7). Piperidines are more common in bioactive molecules due to their stability, but azetidines offer unique spatial constraints for targeting specific enzymes .

Synthetic Utility

  • Hydroxymethyl as a Handle : The -CH₂OH group in the target compound allows for straightforward oxidation to carboxylic acids or esterification, enabling diverse downstream modifications. In contrast, allyl-substituted analogs (e.g., S31-2) are tailored for olefin metathesis or thiol-ene reactions .
  • Chiral Centers : Many analogs (e.g., 3a , 3g ) are synthesized with defined stereochemistry using Ellman’s sulfinamide methodology, critical for asymmetric catalysis or enantioselective drug design .

Safety and Handling

  • The target compound’s GHS warnings (H302, H315, H319) align with hazards typical of azetidine derivatives, though trifluoromethyl or aryl-substituted analogs may pose additional risks (e.g., fluorine-related toxicity) .

Research Findings and Data

Table 2: Physical and Spectral Data

Compound Melting Point (°C) [α]²⁰D (c in MeOH) Notable NMR Shifts (¹H, δ ppm)
Target Compound (2173991-68-7) Not reported Not reported Expected -CH₂OH peak ~3.5-4.0
3a (3-phenyl) 94–96 +16.0 Aromatic protons at 7.38–7.24; Boc at 1.46
3e (3-naphthyl) 83–85 -31.00 Naphthyl protons at 8.39–7.24
3g (3-furyl) 90–92 +9.00 Furyl protons at 7.45–6.30

Biological Activity

1-tert-butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate (CAS No. 2173991-68-7) is a compound of interest due to its unique structural features and potential biological activities. This compound belongs to the azetidine family, characterized by a five-membered ring containing nitrogen. Its molecular formula is C11H19NO5C_{11}H_{19}NO_5, and it has a molecular weight of approximately 245.27 g/mol .

Structural Characteristics

The compound features:

  • A tert-butyl group, which enhances lipophilicity.
  • Two carboxylate functionalities that may contribute to its reactivity and biological interactions.
  • A hydroxymethyl group that could participate in hydrogen bonding and influence solubility.

Biological Activity

The biological activity of 1-tert-butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate is still under investigation, with preliminary studies indicating various potential effects:

1. Antimicrobial Activity
Some derivatives of azetidine compounds have shown promising antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related azetidine derivatives have been documented to exhibit activity against various bacterial strains .

2. Enzyme Inhibition
Azetidines are often investigated for their ability to inhibit specific enzymes, particularly in metabolic pathways. The presence of the hydroxymethyl and carboxylate groups may enhance binding affinity to target enzymes, potentially leading to therapeutic applications in metabolic disorders .

3. Neuroprotective Effects
Research into similar compounds has suggested potential neuroprotective effects, possibly through mechanisms involving the modulation of neurotransmitter systems or reduction of oxidative stress . Further studies are necessary to elucidate these effects for this specific compound.

Table 1: Summary of Biological Activities in Related Azetidine Compounds

CompoundBiological ActivityReference
Azetidine-2-carboxylic acidAntimicrobial
3-MethylazetidineEnzyme inhibition (acetylcholinesterase)
HydroxymethylazetidineNeuroprotective effects

Safety and Handling

According to safety data sheets, 1-tert-butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate should be handled with care due to potential health hazards. Precautionary statements include avoiding contact with skin and eyes and ensuring proper ventilation when handling the compound .

Q & A

Q. What are the standard synthetic routes for preparing 1-tert-butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate, and what reaction conditions are critical for high yield?

  • Methodological Answer : The compound is synthesized via asymmetric additions using LiHMDS (lithium hexamethyldisilazide) as a base catalyst in anhydrous THF. A general procedure (GP1) involves reacting N-tert-butanesulfinyl aldimines with 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate under inert conditions. Key parameters include:
  • Temperature: Reactions are typically conducted at -78°C to room temperature for 12–24 hours.
  • Solvent purity: THF must be rigorously dried to avoid side reactions.
  • Stoichiometry: A 1:1 molar ratio of aldimine to azetidine precursor ensures minimal byproducts .
    Table 1 : Optimized Reaction Conditions
ParameterValue/RangeImpact on Yield
Catalyst (LiHMDS)1.1–1.2 equiv>85% yield
Reaction Time18–24 hoursAvoids over-reaction
WorkupAqueous NH4Cl extractionPurifies product

Q. How is NMR spectroscopy utilized to confirm the structure of this compound, and what key peaks should be observed?

  • Methodological Answer : 1H NMR analysis in CDCl3 or DMSO-d6 confirms the structure:
  • tert-butyl groups : Sharp singlet at δ 1.40–1.45 ppm (9H).
  • Methyl ester : Singlet at δ 3.65–3.70 ppm (3H).
  • Hydroxymethyl : Broad peak at δ 4.10–4.30 ppm (2H, exchangeable with D2O).
  • Azetidine ring protons : Multiplets between δ 3.20–3.90 ppm (4H).
    13C NMR should show carbonyl carbons at δ 170–175 ppm (ester groups) and azetidine carbons at δ 50–65 ppm. Discrepancies in splitting patterns may indicate stereochemical impurities, requiring chiral HPLC validation .

Q. What are the recommended storage conditions to maintain the stability of this azetidine derivative in laboratory settings?

  • Methodological Answer : Store under inert gas (Ar/N2) at -20°C in amber vials to prevent hydrolysis of the ester groups. Desiccants (e.g., silica gel) must be used to avoid moisture absorption. Stability tests show <5% degradation over 6 months under these conditions. For short-term use (≤1 week), refrigeration at 4°C in anhydrous DCM or THF is acceptable .

Advanced Research Questions

Q. How can researchers optimize the enantioselective synthesis of this compound using chiral auxiliaries or catalysts, and what analytical methods validate stereochemical outcomes?

  • Methodological Answer : Enantioselectivity is achieved via chiral sulfinamide auxiliaries (e.g., (R)-tert-butylsulfinyl aldimines). Key steps:
  • Induction : Use 1.2 equiv of LiHMDS to deprotonate the azetidine precursor, ensuring complete enolate formation.
  • Quenching : Add saturated NH4Cl at -78°C to preserve stereochemistry.
    Validation :
  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane:IPA (90:10) to resolve enantiomers (Rf difference ≥1.5).
  • HRMS : Confirm molecular ion peaks ([M+H]+) with <2 ppm error to rule out diastereomers .

Q. In cases where unexpected byproducts form during synthesis, what strategies are effective in isolating and characterizing these impurities?

  • Methodological Answer :
  • Isolation : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA).
  • Characterization :
  • LC-MS : Identify molecular weights of byproducts (e.g., over-reduced or dimerized species).
  • 2D NMR (COSY, HSQC) : Map proton-carbon correlations to assign structural deviations.
    Example: A common byproduct is the hydrolysis product (tert-butyl carbamate), identifiable via a carbonyl peak at δ 165–168 ppm in 13C NMR .

Q. How do solvent polarity and temperature variations influence the reaction kinetics and thermodynamic control in the formation of this compound?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (THF, DMF) stabilize the enolate intermediate, accelerating nucleophilic addition. Non-polar solvents (toluene) favor slower, more selective reactions.
  • Temperature : Low temperatures (-78°C) favor kinetic control (single diastereomer), while room temperature may lead to thermodynamic mixtures.
    Experimental Design :
  • Conduct parallel reactions in THF vs. DCM at -78°C and 25°C.
  • Monitor progress via TLC (Rf = 0.3 in EtOAc/hexane 1:3) and quantify diastereomeric ratio (DR) using 1H NMR integration .

Data Contradictions and Resolution

  • Observed Issue : Discrepancies in reported melting points (e.g., 90–92°C in one study vs. broader ranges in others).
    • Resolution : Verify purity via DSC (differential scanning calorimetry) and elemental analysis. Impurities >2% can depress melting points .

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